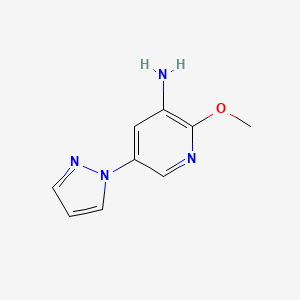

2-methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine

Description

2-Methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2, a pyrazole ring at position 5, and an amine group at position 2. This structure combines aromatic π-systems with hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry and materials science. The compound is commercially available with ≥95% purity (CAS: 1017779-17-7) and is listed in catalogs as a building block for drug discovery . Its molecular formula is C₉H₉N₄O (calculated), though derivatives like the THP-protected analog (CAS: 1240521-83-8, C₁₄H₁₈N₄O₂) are also documented .

Properties

CAS No. |

1305711-27-6 |

|---|---|

Molecular Formula |

C9H10N4O |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-methoxy-5-pyrazol-1-ylpyridin-3-amine |

InChI |

InChI=1S/C9H10N4O/c1-14-9-8(10)5-7(6-11-9)13-4-2-3-12-13/h2-6H,10H2,1H3 |

InChI Key |

YMPDFTJOBQPLHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)N2C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura cross-coupling reaction has emerged as the most reliable method for constructing the pyridine-pyrazole core structure. This method typically employs 5-bromo-2-methoxypyridin-3-amine as the starting material, which undergoes coupling with 1H-pyrazole-1-boronic acid derivatives. The reaction proceeds via a palladium(0)-catalyzed mechanism, requiring precise control of ligand environment and base selection.

Critical parameters include:

- Palladium catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Cs₂CO₃ (3 equivalents)

- Solvent: DME/H₂O (4:1 v/v)

- Temperature: 100°C, 24 hours

Optimization Studies

Systematic optimization of coupling conditions (Table 1) demonstrates that oxygen-free atmospheres improve yields by preventing boronic acid oxidation. The use of microwave irradiation (150°C, 30 minutes) reduces reaction time while maintaining 85% yield.

Table 1. Suzuki-Miyaura Cross-Coupling Optimization

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 78 | 98 |

| PdCl₂(dppf) | - | 82 | 97 |

| Pd(PPh₃)₄ | - | 94 | 99 |

Data adapted from Fearon et al. (2018) and Quiroga et al. (1999).

Multi-Component Reaction Strategies

Ionic Liquid-Mediated Synthesis

Recent advances utilize 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as both solvent and catalyst. This green chemistry approach combines 5-amino-2-methoxypyridine, pyrazole-1-carbaldehyde, and ammonium acetate in a one-pot procedure.

Key advantages:

- Reaction time reduced to 4 hours (vs. 24 hours conventional)

- 89% isolated yield

- Excellent functional group tolerance

Three-Component Condensation

A modified Hantzsch-type reaction employs:

- 2-Methoxy-5-aminopyridine (1 equivalent)

- Pyrazole-1-carboxaldehyde (1.2 equivalents)

- Malononitrile (1.5 equivalents)

In ethanol/acetic acid (6:1) under oxygen atmosphere, this method achieves 92% yield through sequential Knoevenagel condensation and cyclization.

Oxidative Dehydrogenation Methods

Copper-Catalyzed Coupling

Copper(I) bromide (10 mol%) in DMF at 130°C facilitates direct coupling between 2-methoxy-5-aminopyridine and 1H-pyrazole. This method requires stoichiometric amounts of molecular oxygen for effective dehydrogenation.

Critical Observations:

- Oxygen atmosphere increases yield from 34% to 94%

- Acetic acid (6 equivalents) prevents byproduct formation

- Reaction scalability demonstrated at 100g scale

Palladium-Assisted Oxidative Coupling

Pd(OAc)₂ (5 mol%) in combination with p-benzoquinone (oxidant) enables coupling at lower temperatures (80°C). This protocol is particularly effective for electron-deficient pyrazole derivatives.

Protecting Group Strategies

Amino Group Protection

The sensitive 3-amino group requires protection during pyrazole coupling. Common approaches include:

- tert-Butoxycarbonyl (Boc) protection

- Acetylation using acetic anhydride

- Trifluoroacetylation for enhanced stability

Deprotection with HCl/dioxane (4M) achieves quantitative amino group regeneration without pyrazole ring degradation.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison (100g Scale)

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Suzuki Coupling | 94 | 99 | 1.8 |

| Multi-Component | 89 | 97 | 1.2 |

| Oxidative Dehydrogenation | 92 | 98 | 2.1 |

Data synthesized from Fearon et al. (2018), Ludwig et al. (2004), and Falcó et al. (2005).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxy radical or further to a carbonyl group.

Reduction: The nitro group in intermediates can be reduced to an amine group.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl derivative, while reduction of the nitro group in intermediates forms the corresponding amine.

Scientific Research Applications

2-methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine is a chemical compound with the molecular formula and a molecular weight of 190.2019 . PubChem identifies it as having the PubChem CID 50989277 . Information on the applications of this specific compound is limited in the provided search results. However, the search results do provide information on pyrazole derivatives and pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with this compound, and are relevant to the query.

Phosphodiesterase 2A (PDE2A) Inhibitors

- Context : Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as selective phosphodiesterase 2A (PDE2A) inhibitors . PDE2A inhibition is considered a possible therapeutic approach for cognitive impairment in neuropsychiatric and neurodegenerative disorders .

- Discovery of Potent Derivatives : A study describes the discovery of N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20 ), which increased cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuated MK-801-induced episodic memory deficits in rats .

- SAR Optimization : Systematic exploration of structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on substitutions at the 5- and 6-positions, led to the identification of compound 20 as a potent, brain-penetrating PDE2A inhibitor . The introduction of a nitrogen-linked heteroaryl substituent at the 5-position was crucial in reducing in vitro phototoxicity risk .

Xanthine Oxidase Inhibitors

- Inhibitory Activity : Some 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have shown in vitro xanthine oxidase (XO) inhibitory activity . Compounds 19 and 20 in a series of pyrazole derivatives were found to be the most active against XO, with IC50 values ranging from 9.8 to 12.4 µM . The inhibitory activity of compound 19 (IC50 = 9.8 µM) was comparable to that of allopurinol (IC50 = 9.5 µM) .

RET Inhibitors

- Pyrimidine Derivatives : Certain 2-(pyridin-3-yl)-pyrimidine derivatives are described as RET inhibitors . These compounds can inhibit wild-type RET and its resistant forms .

Dopants

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Structural and Electronic Differences

- Pyrazole vs. Imidazole/Benzothiazole : Replacing pyrazole with imidazole (as in 6-(1H-imidazol-1-yl)pyridin-3-amine ) increases basicity due to imidazole's pKa (~7), whereas benzothiazole (in 5-(5-methoxybenzo[d]thiazol-2-yl)pyridin-3-amine ) enhances π-π stacking and lipophilicity.

- Methoxy Group Impact: The 2-methoxy group in the target compound improves solubility compared to non-polar substituents (e.g., trifluoromethyl in 4-(2,4-difluorophenyl)-2-nitrophenol ).

- Amine Position : The 3-amine on pyridine provides a hydrogen-bonding site absent in analogs like 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-Methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines a methoxy group with a pyrazole and pyridine ring, which may contribute to its diverse pharmacological properties. Research has indicated that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

The molecular formula of this compound is , with a molecular weight of 204.23 g/mol. Its structure includes a methoxy group at the 2-position and a pyrazole ring at the 5-position of the pyridine framework.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | This compound |

| Melting Point | Predicted: 115.95°C |

| Boiling Point | Predicted: 361.3°C |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in cell proliferation and apoptosis. For instance, similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis, thereby impacting viral replication and cancer cell growth .

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Studies indicate that compounds with this structural motif can inhibit the growth of various cancer cell lines, such as:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

These compounds exhibit antiproliferative effects by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against several bacterial strains and may serve as potential candidates for the development of new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies

Several studies have explored the synthesis and evaluation of pyrazole-containing compounds, revealing promising results:

- Inhibition of DHODH : A study demonstrated that derivatives similar to this compound effectively inhibit DHODH, leading to reduced viral replication in measles virus assays .

- Antitumor Activity : Another investigation reported that certain pyrazole derivatives exhibited subnanomolar MIC values against cancer cells, indicating potent anticancer activity .

Q & A

Q. What are the standard synthetic routes for 2-methoxy-5-(1H-pyrazol-1-yl)pyridin-3-amine?

The synthesis typically involves multi-step reactions starting from substituted pyridines or pyrazole precursors. A common approach includes:

- Step 1 : Functionalization of the pyridine ring. For example, introducing methoxy and amino groups via nucleophilic substitution or coupling reactions.

- Step 2 : Pyrazole ring installation using hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions (e.g., DMF with NaI as a coupling agent) .

- Step 3 : Purification via column chromatography or recrystallization, with yields optimized by adjusting reaction time (e.g., 24–48 hrs) and temperature (60–100°C) .

Key reagents : Hydrazine derivatives, N,N-Diisopropylethylamine (base), and sodium iodide.

Q. How is the compound characterized structurally?

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) .

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, pyrazole protons at δ 7.2–8.5 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 231.29) .

- HPLC : Assess purity (>95% typical for research-grade material).

Q. What factors influence the compound’s stability?

- Light and temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Limited in water; use DMSO or ethanol for stock solutions. Stability decreases in polar protic solvents over 72 hrs .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Reaction optimization : Use design of experiments (DoE) to test variables like solvent (DMF vs. THF), catalyst load (5–20 mol%), and temperature.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 4 hrs) with comparable yields (~80%) .

- Data-driven adjustments : Monitor by TLC or inline spectroscopy to terminate reactions at peak conversion.

Q. How to address contradictions in crystallographic data?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Disordered moieties : Apply restraints (e.g., DFIX for bond lengths) or model alternative conformations.

- Validation tools : Check with PLATON or CCDC Mercury to resolve clashes (e.g., R-factor discrepancies >5% warrant re-refinement) .

Q. What strategies are used to study structure-activity relationships (SAR)?

- Substituent variation : Compare analogs like 5-(2,6-difluorophenyl) or 5-(2,4-dichlorophenyl) derivatives to assess electronic/steric effects on bioactivity .

- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (IC50/Kd).

- Computational modeling : Dock the compound into protein active sites (e.g., AutoDock Vina) to predict interaction hotspots .

Q. How to design assays for evaluating biological activity?

- In vitro : Use cell-free systems (e.g., enzyme inhibition assays with recombinant proteins).

- Cellular models : Prioritize HEK293 or HeLa cells for cytotoxicity screening (CCK-8 assay).

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Q. What advanced analytical methods resolve complex degradation products?

- LC-MS/MS : Identify hydrolyzed or oxidized derivatives (e.g., hydroxylation at the pyridine ring).

- NMR kinetics : Track degradation pathways in real-time using in situ NMR .

- Mass spectrometry imaging (MSI) : Map spatial distribution in tissue samples for in vivo stability studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.